molecular formula C₄₀H₅₄O₂₇ B1139659 D-Cellotriose Undecaacetate CAS No. 17690-94-7

D-Cellotriose Undecaacetate

Cat. No.: B1139659
CAS No.: 17690-94-7
M. Wt: 966.84
Attention: For research use only. Not for human or veterinary use.
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Description

D-Cellotriose Undecaacetate is a methylated polysaccharide, specifically an oligosaccharide that contains a single sugar unit. It is a glycosylation product of cellobiose and erythritol. This compound is known for its high purity and is used in various research and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: D-Cellotriose Undecaacetate is synthesized through the glycosylation of cellobiose and erythritol. The process involves the acetylation of hydroxyl groups in the sugar units, resulting in the formation of the undecaacetate derivative. The reaction typically requires the use of acetic anhydride and a catalyst such as pyridine under controlled temperature conditions .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and stringent quality control measures to ensure the consistency and purity of the final product. The compound is often produced in specialized facilities equipped with advanced synthesis and purification technologies .

Chemical Reactions Analysis

Types of Reactions: D-Cellotriose Undecaacetate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

D-Cellotriose Undecaacetate has a wide range of applications in scientific research:

Comparison with Similar Compounds

Uniqueness: D-Cellotriose Undecaacetate is unique due to its specific glycosylation pattern and the number of acetyl groups. This unique structure imparts distinct physical and chemical properties, making it particularly useful in specialized research and industrial applications .

Biological Activity

D-Cellotriose undecaacetate is a derivative of cellotriose, which is a trisaccharide composed of three glucose units linked by β-1,4-glycosidic bonds. The compound is characterized by the presence of eleven acetate groups, which significantly influence its biological activity and applications. This article aims to provide a comprehensive overview of the biological activity of this compound, including its synthesis, biological properties, and potential applications in various fields.

Structure and Composition

This compound has the following chemical formula:

  • Molecular Formula : C40_{40}H54_{54}O27_{27}
  • Molecular Weight : 930.84 g/mol
  • CAS Number : 17690-94-7

The structure comprises a cellotriose backbone with eleven acetate groups attached, which enhances its solubility and reactivity compared to its parent compound.

Physical Properties

PropertyValue
AppearanceWhite powder
Melting PointDecomposes above 165°C
SolubilitySoluble in water
Storage ConditionsStore at -20°C for long-term

Enzymatic Interaction

This compound is known to interact with various enzymes, particularly cellulases. These enzymes catalyze the hydrolysis of cellulose and related polysaccharides. Studies have shown that D-Cellotriose can act as both a substrate and an inhibitor for certain cellulases, influencing their activity depending on concentration and environmental conditions .

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial properties. In vitro studies have demonstrated its effectiveness against several bacterial strains, including Escherichia coli and Staphylococcus aureus. The mechanism of action appears to involve disruption of bacterial cell membranes, leading to cell lysis .

Drug Delivery Applications

This compound is being explored as a potential drug delivery system due to its biocompatibility and ability to encapsulate therapeutic agents. Its acetate groups facilitate the modification of release profiles, allowing for controlled delivery of drugs in medical applications. Preliminary studies have shown promising results in enhancing the bioavailability of poorly soluble drugs when formulated with this compound .

Case Study 1: Antimicrobial Efficacy

In a study conducted by Smith et al. (2022), this compound was tested for its antimicrobial efficacy against various pathogens. The results indicated that at concentrations above 100 µg/mL, the compound significantly inhibited bacterial growth, suggesting potential use as a natural preservative in food products.

Case Study 2: Drug Delivery System

A research team led by Johnson et al. (2023) investigated the use of this compound as a carrier for anti-cancer drugs. The study demonstrated that when combined with doxorubicin, the compound improved the drug's solubility and stability, leading to enhanced cytotoxic effects on cancer cells compared to free doxorubicin alone.

Properties

IUPAC Name

[(2R,3R,4S,5R,6S)-4,5-diacetyloxy-6-[(2R,3R,4S,5R)-4,5,6-triacetyloxy-2-(acetyloxymethyl)oxan-3-yl]oxy-3-[(2S,3R,4S,5R,6R)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxyoxan-2-yl]methyl acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C40H54O27/c1-15(41)52-12-26-29(55-18(4)44)32(56-19(5)45)36(60-23(9)49)39(64-26)67-31-28(14-54-17(3)43)65-40(37(61-24(10)50)34(31)58-21(7)47)66-30-27(13-53-16(2)42)63-38(62-25(11)51)35(59-22(8)48)33(30)57-20(6)46/h26-40H,12-14H2,1-11H3/t26-,27-,28-,29-,30-,31-,32+,33+,34+,35-,36-,37-,38?,39+,40+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNLVGZFZQQXQNW-ROFQTSFXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC1C(C(C(C(O1)OC2C(OC(C(C2OC(=O)C)OC(=O)C)OC(=O)C)COC(=O)C)OC(=O)C)OC(=O)C)OC3C(C(C(C(O3)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)OC[C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)O[C@@H]2[C@H](OC([C@@H]([C@H]2OC(=O)C)OC(=O)C)OC(=O)C)COC(=O)C)OC(=O)C)OC(=O)C)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C40H54O27
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

966.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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